2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol
Description
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 It is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
NAZAQFAQNOECEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol typically involves organic synthesis techniques. One common method includes the reaction of 3-fluoro-5-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes like phospholipase A2 (PLA2), thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a reduction in the production of inflammatory mediators, thus exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(3-chloro-5-methoxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This unique structure can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound features an amino group, a methoxy group, and a fluorine atom on its aromatic ring. These functional groups contribute to its ability to form hydrogen bonds and interact with various biological targets, enhancing its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (µg/ml) | E. coli | S. aureus | B. subtilis |
|---|---|---|---|---|
| This compound | 31.25 | 62.5 | 125 | |
| Ciprofloxacin (Control) | 3.95 | 2 | 2 |
The minimum inhibitory concentration (MIC) values indicate that the compound has comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity at concentrations ranging from 10 to 100 µM.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 50 |
These findings underscore the potential of this compound as a lead structure for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Modulation : Its structural features enable it to interact with neurotransmitter receptors, influencing pathways related to mood regulation, which may have implications for neuropsychiatric disorders .
Future Directions
Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Studies focusing on:
- In vivo efficacy : To assess the therapeutic potential in animal models.
- Structure-activity relationships (SAR) : To optimize its chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
